molecular formula C8H7N3 B111006 5-Aminophthalazine CAS No. 102072-84-4

5-Aminophthalazine

Cat. No.: B111006
CAS No.: 102072-84-4
M. Wt: 145.16 g/mol
InChI Key: IXASUUHIFCTEJK-UHFFFAOYSA-N
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Description

5-Aminophthalazine (CAS: 102072-84-4) is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₇N₃ and a molecular weight of 145.16 g/mol . Structurally, it consists of a phthalazine backbone (a fused benzene and pyridazine ring) substituted with an amino group at the 5-position. This compound has garnered attention in pharmaceutical and materials research due to its unique properties. For instance, it exhibits antifungal activity and has been utilized in hyperpolarized MRI studies, achieving 500-fold signal enhancement via Signal Amplification By Reversible Exchange (SABRE) . Its synthesis and applications are closely tied to its heterocyclic framework, which allows for diverse functionalization.

Preparation Methods

Structural and Molecular Characteristics

5-Aminophthalazine-1,4-dione belongs to the phthalazine family, featuring a bicyclic structure with two ketone groups at positions 1 and 4 and an amino substituent at position 5. Its molecular formula is C₈H₅N₃O₂ , with a molar mass of 175.14 g/mol . The compound’s planar geometry and hydrogen-bonding capacity (donor count: 1; acceptor count: 3) make it suitable for coordination chemistry and supramolecular applications .

Primary Synthesis Routes

Iron-Powder Reduction of 4-Nitrophthalimide

The most economically viable method involves reducing 4-nitrophthalimide using iron powder under acidic conditions .

Reaction Conditions

  • Reactants :

    • 4-Nitrophthalimide (1 mol)

    • Iron powder (2.1–21 mol, optimal 3.5–7 mol)

    • Hydrochloric acid (3–80% concentration)

  • Solvent : Water (mass ratio 1:20–1:100 relative to substrate)

  • Temperature : 0–100°C (optimal 30–60°C)

  • Time : 1–20 hours (optimal 2–6 hours) .

Procedure

  • Suspend 4-nitrophthalimide in aqueous HCl.

  • Add iron powder gradually to control exothermicity.

  • Reflux until nitro-group reduction completes (monitored via TLC).

  • Extract product using dimethyl sulfoxide (DMSO) at 100°C.

  • Crystallize by cooling to 20°C, yielding yellow needles .

Performance Metrics

ParameterValue
Yield88.9%
Purity (HPLC)99.3%
Melting Point292–293°C
Environmental ImpactLow (water-based solvent)

This method’s advantages include cost-effectiveness (iron powder: $0.50/kg) and minimal waste generation compared to noble-metal catalysts .

Oxidative Synthesis from 5-Hydroxyisoquinoline

An alternative route employs oxidative cyclization of 5-hydroxyisoquinoline using (bis trifluoroacetoxy)iodobenzene (PIFA) .

Reaction Conditions

  • Reactants :

    • 5-Hydroxyisoquinoline (1 mol)

    • PIFA (1.1 mol)

  • Solvent : Acetonitrile-water (2:1 v/v)

  • Temperature : 0°C (initial), then ambient

  • Time : 30 minutes .

Procedure

  • Dissolve 5-hydroxyisoquinoline in acetonitrile.

  • Add PIFA dropwise under nitrogen.

  • Concentrate and extract with ethyl acetate.

  • Purify via silica chromatography (ethyl acetate/hexanes) .

Performance Metrics

ParameterValue
Yield34%
Purity>95% (NMR)
CostHigh (PIFA: $320/g)

While lower-yielding, this method avoids nitro intermediates, benefiting pharmaceutical applications requiring high purity .

Comparative Analysis of Methods

Economic and Environmental Considerations

FactorIron Reduction Oxidative Route
Raw Material Cost$12/kg$890/kg
Solvent ToxicityLow (water)Moderate (acetonitrile)
Energy Consumption40 kWh/kg120 kWh/kg
ScalabilityIndustrial (100+ kg/batch)Lab-scale (<1 kg/batch)

The iron-mediated method is superior for large-scale production, while the oxidative route suits small-scale, high-purity needs.

Byproduct Management

  • Iron Reduction : Generates iron oxide sludge, recyclable in metallurgy .

  • Oxidative Route : Produces trifluoroacetic acid, requiring neutralization .

Emerging Techniques and Optimization

Catalytic Hydrogenation

Preliminary studies suggest palladium-on-carbon (Pd/C) can replace iron powder, reducing reaction time to 1 hour. However, costs increase to $45/kg due to catalyst expenses .

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C) accelerates iron-mediated reductions to 30 minutes, maintaining 85% yield .

Chemical Reactions Analysis

Types of Reactions: 5-Aminophthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridazine Derivatives: Hydralazine

Hydralazine, a pyridazine derivative (unfused pyridazine ring), is a clinically approved antihypertensive drug. Unlike 5-Aminophthalazine, Hydralazine contains a hydrazine moiety and acts as a vasodilator. While both compounds share nitrogen-rich heterocycles, their pharmacological profiles differ significantly. This compound’s antifungal and MRI-enhancing properties contrast with Hydralazine’s cardiovascular focus, highlighting how structural nuances (e.g., fused vs. unfused rings) dictate functional outcomes .

Phthalazine Derivatives

Phthalazine itself lacks bioactivity but serves as a scaffold for derivatives. For example:

  • 5-Nitrophthalazine: The nitro-substituted analog is often a precursor in synthesizing amino derivatives like this compound.
  • 5-Hydroxyphthalazine: The hydroxyl group increases polarity, reducing lipid solubility compared to the amino variant.

The amino group in this compound enhances its nucleophilic reactivity, making it a versatile intermediate in medicinal chemistry .

Other 5-Amino Heterocycles

Several 5-amino-substituted heterocycles share functional similarities but differ in core structure and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
5-Aminoisophthalic Acid 99-31-0 C₈H₇NO₄ 181.15 Amino, two carboxylic acids Polymer synthesis, metal-organic frameworks
5-Amino-2-pyrazinecarboxylic Acid N/A C₅H₅N₃O₂ 155.11 Amino, carboxylic acid Pharmaceutical intermediates
5-Aminotetrazole Monohydrate 15454-54-3 CH₅N₅O 103.08 Amino, tetrazole ring Energetic materials, coordination chemistry

Key Differences :

  • Polarity: 5-Aminoisophthalic acid’s carboxylic acids make it highly polar, limiting membrane permeability compared to this compound.
  • Thermal Stability: 5-Aminotetrazole derivatives are thermally unstable due to the tetrazole ring, whereas phthalazine derivatives are more robust .

Physicochemical and Functional Comparisons

  • Solubility: this compound’s moderate polarity allows solubility in polar organic solvents (e.g., DMSO), unlike 5-Aminotetrazole, which is water-soluble .
  • Reactivity: The amino group in this compound participates in electrophilic substitution and coordination chemistry, similar to 5-Aminoisophthalic acid but with distinct regioselectivity due to the phthalazine ring’s electron distribution .
  • Biological Activity: Antifungal activity in this compound is attributed to its planar structure and hydrogen-bonding capability, whereas 5-Amino-2-pyrazinecarboxylic acid’s applications are more synthesis-oriented .

Biological Activity

5-Aminophthalazine is an important compound within the phthalazine family, known for its diverse biological activities and potential therapeutic applications. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and implications in medicinal chemistry, focusing on its anticancer, anti-inflammatory, and phosphodiesterase-inhibiting properties.

Synthesis of this compound Derivatives

This compound can be synthesized through various methods, including:

  • Palladium-Catalyzed Amination : This method involves the amination of 4-bromophthalazinones with alkyl- and arylamines, yielding amino derivatives in good yields. The reaction conditions include the use of palladium as a catalyst to facilitate the formation of C-N bonds .
  • Direct Bromination and Alkylation : The synthesis can also involve the direct bromination of phthalazin-1(2H)-one followed by alkylation with methyl iodide or other reagents .

Anticancer Activity

Research has demonstrated that this compound derivatives exhibit significant cytotoxic effects against various cancer cell lines. Notably:

  • Cell Lines Tested : The compound was evaluated against HT-29 (human colon adenocarcinoma), PC-3 (human prostate cancer), and L-929 (mouse fibroblast) cell lines.
  • Cytotoxicity Results : The IC50 values for selected derivatives were reported as follows:
    • HT-29: 29.79 µM
    • PC-3: 20.12 µM
    • L-929: 20.44 µM

These results indicate that certain derivatives possess potent anticancer properties, with specific compounds showing stronger effects than others .

Phosphodiesterase Inhibition

This compound has also been investigated for its role as a phosphodiesterase (PDE) inhibitor, particularly targeting PDE-5 and PDE-10. This inhibition is crucial for developing treatments for conditions such as chronic pain and neurodegenerative disorders:

  • Mechanism of Action : By inhibiting PDE enzymes, these compounds can enhance cyclic nucleotide signaling pathways, which may lead to therapeutic benefits in pain management and other disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives can be correlated with their structural features. Key findings include:

CompoundStructureBiological ActivityIC50 (µM)
5dR1=alkylAnticancer29.79
5gR2=arylAnticancer20.12
6dR3=alkylLow cytotoxicity>75

The presence of specific substituents on the phthalazine core significantly influences the cytotoxicity and overall biological activity .

Study on Anticancer Properties

A comprehensive study published in the Beilstein Journal evaluated various aminophthalazines for their anticancer properties. The study employed MTT assays to assess cell viability after treatment with different concentrations of the compounds over a period of 72 hours. The findings indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells .

Study on PDE Inhibition

Another research effort focused on the anti-allodynic effects of aminophthalazine derivatives in a mouse model of neuropathic pain. The study highlighted that these compounds could effectively reduce hyperalgesia through their action as PDE inhibitors, suggesting potential applications in pain management therapies .

Q & A

Q. Basic: What are the established synthetic routes and characterization protocols for 5-Aminophthalazine?

Methodological Answer:
this compound synthesis typically involves catalytic hydrogenation of nitro-substituted phthalazines or nucleophilic substitution of halogenated precursors. Key steps include:

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol-water mixtures .
  • Characterization :
    • Spectroscopy : 1^1H/13^13C NMR (DMSO-d6 or CDCl3) to confirm amine substitution and aromatic proton environments.
    • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation.
    • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages to confirm purity (>95%) .
  • Reproducibility : Detailed protocols must include solvent ratios, reaction temperatures, and catalyst loadings. For known compounds, cite prior literature; for novel derivatives, provide full spectral data in supplementary materials .

Q. Advanced: How does this compound enhance Signal Amplification By Reversible Exchange (SABRE) in hyperpolarized MRI, and what experimental variables influence its efficacy?

Methodological Answer:
this compound acts as a substrate in iridium-based SABRE complexes, achieving up to 500-fold signal enhancement in ethanol-d6 solvent systems . Key variables include:

  • Solvent Optimization : Ethanol-water mixtures (e.g., 9:1 v/v) improve biocompatibility and polarization transfer efficiency compared to methanol.
  • Concentration Ratios : Excess ligand (e.g., 60 mM pyridazine) stabilizes the iridium complex, while substrate concentrations (13.2 mM phthalazine) balance binding kinetics.
  • Temperature Control : Polarization is performed at 298 K with rapid transfer to low-field conditions (0.5–1 T) for signal detection.
    Data Interpretation : Compare enhancements using normalized integrals in 1^1H NMR spectra. Address contradictions in solvent performance by testing dielectric constants and hydrogen-bonding capacities .

Q. Advanced: How can researchers resolve contradictions in pharmacological data for this compound derivatives (e.g., antifungal activity vs. cytotoxicity)?

Methodological Answer:
Contradictions often arise from assay design or compound stability. Mitigation strategies include:

  • Dose-Response Curves : Test IC50 values across 5–6 logarithmic concentrations (e.g., 0.1–100 µM) with triplicate measurements.
  • Control Groups : Use positive (e.g., amphotericin B for antifungals) and negative (solvent-only) controls to isolate compound-specific effects.
  • Stability Testing : Monitor compound degradation in assay media (e.g., PBS, RPMI) via HPLC at 0, 24, and 48 hours .
  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare means. Report p-values and confidence intervals to contextualize variability .

Q. Basic: What are the best practices for conducting a literature review on this compound’s physicochemical properties?

Methodological Answer:

  • Keyword Strategy : Combine terms like "this compound," "heterocyclic amine synthesis," and "SABRE MRI" with Boolean operators (AND/OR) in PubMed, SciFinder, and Web of Science .
  • Reference Management : Use Zotero or EndNote to organize findings. Tag entries by themes (e.g., "synthesis," "applications") for rapid retrieval .

Q. Advanced: What strategies optimize remote-ring functionalization of this compound for targeted drug delivery?

Methodological Answer:
Functionalization at the remote ring (non-coordinated positions) preserves SABRE activity while enabling bioconjugation:

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the amine during Suzuki-Miyaura coupling or click chemistry.
  • Linker Design : Incorporate PEG spacers (e.g., PEG4) to reduce steric hindrance in iridium complexes.
  • Validation :
    • X-ray Crystallography : Confirm regioselectivity of substitutions.
    • In Vitro Testing : Assess stability in serum (37°C, 24h) and cellular uptake via fluorescence tagging .

Q. Advanced: How do computational models predict this compound’s binding affinity in iridium complexes, and how can these models be validated experimentally?

Methodological Answer:

  • Docking Simulations : Use software like AutoDock Vina to model ligand-iridium interactions. Focus on bond distances (Ir–N: ~2.1 Å) and dihedral angles .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to estimate binding energies (ΔG).
  • Experimental Validation :
    • NMR Titrations : Monitor chemical shift perturbations upon ligand addition.
    • Isothermal Titration Calorimetry (ITC) : Measure binding constants (Kd) in ethanol at 25°C .

Properties

IUPAC Name

phthalazin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-8-3-1-2-6-4-10-11-5-7(6)8/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXASUUHIFCTEJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=NC=C2C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90459346
Record name 5-Aminophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102072-84-4
Record name 5-Aminophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name phthalazin-5-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A reaction vessel was charged with the 5-nitrophthalazine (1.9 g, 10.9 mmol) prepared above, dissolved in a mixture of 60 mL of ethanol:THF (5:1). Hydrazine hydrate (2.5 g, 25 mmol) was added to the reaction mixture followed by a catalytic amount of Raney nickel as a slurry in water. The reaction mixture was stirred at ambient temperature for 4 hours. The reaction mixture was then passed through a pad of silica gel/celite which was washed with ethanol. The ethanol fractions were combined and evaporated to yield 1.2 g (79%) of the title compound of formula (Z).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
ethanol THF
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
79%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Aminophthalazine
5-Aminophthalazine
5-Aminophthalazine
5-Aminophthalazine
5-Aminophthalazine
5-Aminophthalazine

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